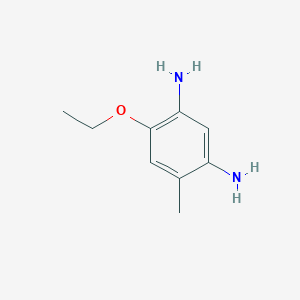

4-Ethoxy-6-methylbenzene-1,3-diamine

Beschreibung

Eigenschaften

CAS-Nummer |

141614-04-2 |

|---|---|

Molekularformel |

C9H14N2O |

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

4-ethoxy-6-methylbenzene-1,3-diamine |

InChI |

InChI=1S/C9H14N2O/c1-3-12-9-4-6(2)7(10)5-8(9)11/h4-5H,3,10-11H2,1-2H3 |

InChI-Schlüssel |

AYAKPRUPZTWPLK-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C(=C1)C)N)N |

Kanonische SMILES |

CCOC1=C(C=C(C(=C1)C)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 1,3-Dinitro-4-ethoxy-6-methylbenzene

The nitration-reduction pathway begins with regioselective nitration of 4-ethoxy-6-methylbenzene. The ethoxy group directs nitration to the ortho and para positions, while the methyl group influences secondary substitution.

Nitration Conditions :

-

Nitrating agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 65°C.

-

Reaction time : 1–3 hours, monitored via gas chromatography.

Under these conditions, nitration predominantly yields 1,3-dinitro-4-ethoxy-6-methylbenzene due to steric and electronic effects. The methyl group at position 6 hinders nitration at adjacent positions, favoring substitution at position 3.

Catalytic Hydrogenation of Nitro Groups

The dinitro intermediate is reduced to the diamine using catalytic hydrogenation:

This method achieves >95% conversion with yields exceeding 85%. Impurities from phosphorus salts (e.g., from diphenylphosphoryl azide) may necessitate recrystallization from methanol.

Curtius Rearrangement-Based Synthesis

Acyl Azide Formation

Acyl azides serve as precursors for isocyanate intermediates. For 4-ethoxy-6-methylbenzene-1,3-diamine, the synthesis involves:

-

Activation : Conversion of 4-ethoxy-6-methylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂).

-

Azide formation : Reaction with diphenylphosphoryl azide (DPPA) in the presence of triethylamine (TEA) or DIPEA.

Key conditions :

Thermal Decomposition to Isocyanate

Heating the acyl azide at 100°C induces Curtius rearrangement, generating an isocyanate intermediate. This step requires anhydrous conditions to avoid hydrolysis.

Hydrolysis to Diamine

The isocyanate is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid) to yield the primary amine. For diamine synthesis, this step is repeated or modified to introduce both amino groups.

Yield : 60–70% after purification, limited by phosphorous salt impurities.

Multi-Step Synthesis via Halogenated Intermediates

Halogenation and Nitration

Adapting methods from high-purity diaminobenzenediol synthesis, this approach starts with 1,2,3-trihalo-4-ethoxy-6-methylbenzene:

Reductive Amination

Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines.

Comparative Analysis of Methods

Industrial-Scale Optimization

Solvent Selection

Impurity Control

-

Phosphorous salts : Removed via aqueous washes or recrystallization.

-

By-products : Chromatography or fractional distillation ensures >99.9% purity for polymer-grade diamines.

Emerging Techniques

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Azauracil unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Reaktion mit Chlorethern zur Bildung von Nicht-Nucleosiden.

Cyclisierungsreaktionen: Bildung von polyheterocyclischen Stickstoffsystemen wie Pyrazolinen, Pyrazolonen und Phthalazinonen.

Silylierungsreaktionen: Silylierung gefolgt von der Behandlung mit Acetalen, um verschiedene Derivate zu erhalten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von 6-Azauracil verwendet werden, umfassen Diazoniumsalze, Cyanoacetylcyanamid, Chlorether und Acetale. Reaktionsbedingungen umfassen oft Erwärmung, Silylierung und Cyclisierungsprozesse .

Hauptprodukte, die gebildet werden

Hauptprodukte, die aus den Reaktionen von 6-Azauracil gebildet werden, umfassen Nicht-Nucleosiden, polyheterocyclische Stickstoffsysteme und verschiedene Derivate mit potenziellen biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

6-Azauracil übt seine Wirkung aus, indem es Enzyme hemmt, die an der Purin- und Pyrimidinbiosynthese beteiligt sind, was zu Veränderungen der Nukleotidpoolspiegel in vivo führt. Insbesondere konkurriert es mit Substraten im Pyrimidin-Biosyntheseweg, wobei es in 6-Aza-Uridinmonophosphat umgewandelt wird, ein starker kompetitiver Inhibitor von Orotidyl-Decarboxylase. Diese Hemmung führt zur Depletion von Guanosintriphosphat- und Uridintriphosphatspiegeln, wodurch die Transkriptionsverlängerung verringert wird.

Wirkmechanismus

6-Azauracil exerts its effects by inhibiting enzymes involved in purine and pyrimidine biosynthesis, leading to alterations in nucleotide pool levels in vivo . Specifically, it competes with substrates in the pyrimidine biosynthetic pathway, being transformed into 6-aza-uridine monophosphate, a powerful competitive inhibitor of orotidylic acid decarboxylase . This inhibition results in the depletion of guanosine triphosphate and uridine triphosphate levels, thereby diminishing transcription elongation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Alkyl/Halogen Groups

3,5-Diethyltoluene-2,4-diamine (2,4-diethyl-6-methylbenzene-1,3-diamine)

- Molecular Formula : C₁₁H₁₈N₂

- Key Differences : Features ethyl groups at positions 2 and 4 instead of ethoxy.

- Impact: Solubility: Higher hydrophobicity due to ethyl groups, reducing water solubility compared to the ethoxy derivative.

4-Fluoro-6-methylbenzene-1,3-diamine

- Molecular Formula : C₇H₈FN₂

- Key Differences : Fluorine replaces the ethoxy group at position 3.

- Impact: Electronic Effects: Fluorine’s electron-withdrawing nature increases the amine’s acidity, enhancing hydrogen-bonding capacity.

Positional Isomerism: 1,3-Diamine vs. 1,2-Diamine

4-Ethoxybenzene-1,2-diamine

- Molecular Formula : C₈H₁₂N₂O

- Key Differences: Amino groups at positions 1 and 2 instead of 1 and 3.

- Impact: Stability: 1,2-diamines are more prone to oxidation due to proximity of amino groups. Synthesis: Often isolated as sulfate salts (e.g., C₈H₁₂N₂O·H₂O₄S, MW 250.27) to enhance stability .

Complex Derivatives: Bioactive Diamines

N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine (Compound 6l)

- Structure : Incorporates indazole and pyrimidine moieties.

- Bioactivity: Exhibits potent antiproliferative activity against nasopharyngeal carcinoma (IC₅₀ in submicromolar range) with lower nephrotoxicity than cisplatin.

- Comparison : The ethoxy and methyl groups in 4-Ethoxy-6-methylbenzene-1,3-diamine may offer similar pharmacophore flexibility but require functionalization for enhanced target binding .

Azo Dyes vs. Diamine Intermediates

Chrysoidine Derivatives (e.g., 4-(Phenylazo)benzene-1,3-diamine)

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Substituents | Key Applications |

|---|---|---|---|---|

| This compound | C₉H₁₄N₂O | 166.22 | 4-ethoxy, 6-methyl | Pharmaceutical intermediate |

| 3,5-Diethyltoluene-2,4-diamine | C₁₁H₁₈N₂ | 178.28 | 2,4-diethyl, 6-methyl | Polymer curing |

| 4-Fluoro-6-methylbenzene-1,3-diamine | C₇H₈FN₂ | 154.15 | 4-fluoro, 6-methyl | Anticancer agents |

| 4-Ethoxybenzene-1,2-diamine | C₈H₁₂N₂O | 152.20 | 4-ethoxy, 1,2-diamine | Stabilized as sulfate salt |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethoxy-6-methylbenzene-1,3-diamine?

- Methodological Answer : The compound can be synthesized via sulfation of 4-ethoxyaniline derivatives. A typical procedure involves reacting 4-ethoxyaniline with sulfuric acid under controlled conditions, followed by crystallization for purification. Key parameters include temperature control (e.g., 60–80°C) and stoichiometric ratios to minimize byproducts like sulfonic acid derivatives. Post-synthesis, characterization via NMR and IR spectroscopy is critical to confirm structural integrity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Resolve aromatic proton environments and ethoxy/methyl substituents (δ ~1.3 ppm for CH3, δ ~4.0 ppm for ethoxy -OCH2).

- FT-IR : Identify N-H stretches (~3300–3500 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹).

- ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 181.1).

Cross-validation with computational simulations (e.g., DFT) enhances accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.

- Waste Disposal : Segregate acidic waste (e.g., sulfate byproducts) and neutralize before disposal. Collaborate with certified waste management services to avoid environmental contamination.

- Hazard Mitigation : Monitor for symptoms of inhalation toxicity (e.g., respiratory irritation) and implement emergency ventilation protocols .

Advanced Research Questions

Q. How do solvent-solute interactions influence reaction efficiency in synthetic pathways?

- Methodological Answer : Binary solvent systems (e.g., water-ethanol mixtures) can modulate solubility and reactivity. For example, polar protic solvents stabilize charged intermediates in sulfation reactions, while aprotic solvents (e.g., DCM) enhance nucleophilic substitution rates. Conduct dielectric constant (ε) and Kamlet-Taft parameter analyses to optimize solvent selection .

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Iterative Validation : Compare experimental NMR/IR data with multiple computational methods (e.g., DFT vs. MP2).

- Error Analysis : Assess basis set limitations (e.g., B3LYP/6-31G* vs. larger sets) and solvent effects in simulations.

- Reference Standards : Cross-check against high-resolution datasets from NIST Chemistry WebBook or crystallographic databases .

Q. What high-throughput strategies are effective for evaluating biological activity?

- Methodological Answer :

- Luciferase Reporter Assays : Screen for pathway inhibition (e.g., UPR/IRE1α-XBP1) using structurally similar diamines as positive controls.

- SAR Studies : Synthesize analogues with varied substituents (e.g., ethoxy → methoxy) and assess activity via dose-response curves.

- Topological Data Analysis (TDA) : Identify activity clusters and outliers in large datasets to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.